
1-(Bromomethyl)-1-isopentylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-isopentylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentane ring, which is further substituted with an isopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-isopentylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopentylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-isopentylcyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by another group.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with an iodide ion.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Nucleophilic Substitution: Products include various substituted cyclopentanes depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation: Oxidized derivatives such as alcohols or ketones can be formed.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-isopentylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-isopentylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form a highly reactive carbocation intermediate, which can then react with various nucleophiles. This reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring instead of a cyclopentane ring.
1-Bromohexane: A straight-chain alkyl bromide with similar reactivity but different structural properties.
Uniqueness
1-(Bromomethyl)-1-isopentylcyclopentane is unique due to its cyclopentane ring structure combined with an isopentyl group, which imparts distinct steric and electronic properties. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to linear or aromatic bromides.
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(3-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Br/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3 |
Clé InChI |
HXJMFNZVDMXDKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1(CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



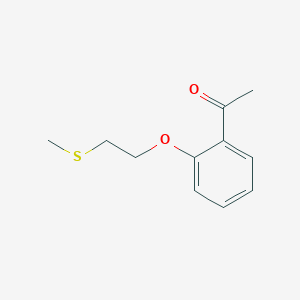
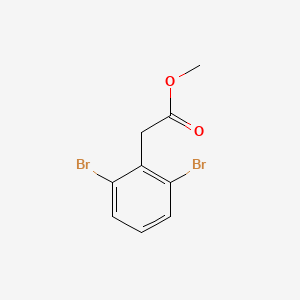
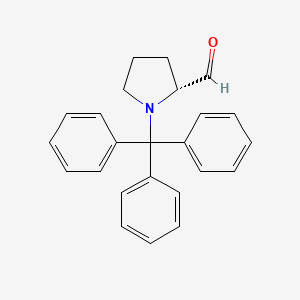

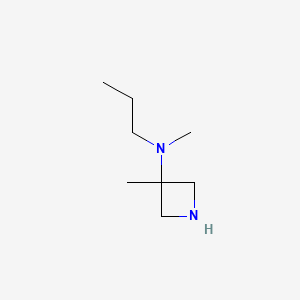

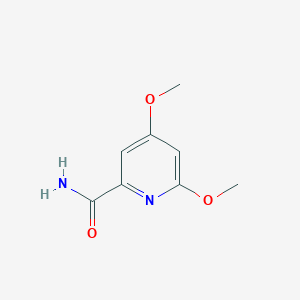
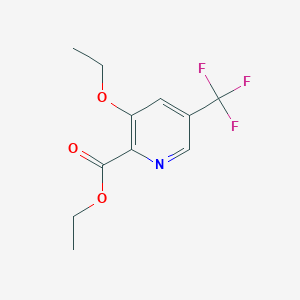
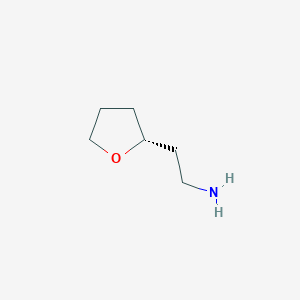
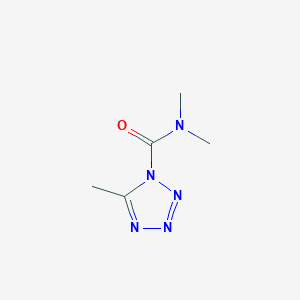

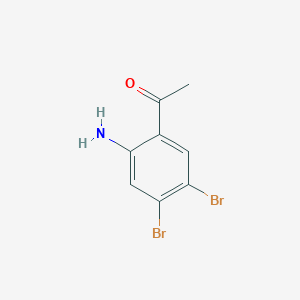
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
